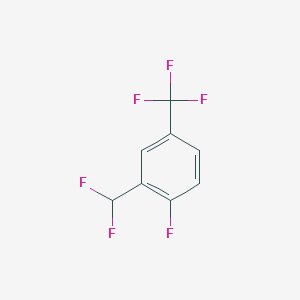

2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene

Descripción general

Descripción

2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a benzene ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. This process can be achieved through metal-catalyzed reactions or radical chemistry .

Industrial Production Methods: Industrial production of this compound often involves large-scale difluoromethylation processes. These methods utilize advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the difluoromethylation process .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Difluoromethylation Reagents: These reagents are used to introduce the difluoromethyl group onto the benzene ring.

Catalysts: Metal catalysts such as palladium or copper are often employed to facilitate the reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various substituted benzene derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C8H4F6

- CAS Number : 1214358-19-6

- Key Functional Groups : Difluoromethyl group (-CF2H), Fluoro group (-F), Trifluoromethyl group (-CF3)

The presence of these groups enhances the compound's reactivity, stability, and potential interactions with biological systems.

Medicinal Chemistry

2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene serves as a crucial building block in drug discovery and development due to its unique electronic properties. The trifluoromethyl group is known to improve the pharmacokinetic properties of compounds, enhancing their potency and metabolic stability.

Case Studies :

- Antiviral Agents : Research indicates that fluorinated compounds can exhibit improved antiviral activity. Studies are ongoing to explore this compound's role in developing new antiviral drugs.

- Cancer Therapeutics : The compound is being investigated for its potential use in synthesizing inhibitors targeting specific cancer pathways.

Agrochemicals

The compound's high fluorination level makes it suitable for use in agrochemicals, particularly in the synthesis of herbicides and pesticides. Fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.

Notable Applications :

- Herbicide Development : The unique properties of this compound are being studied to develop more effective herbicides that can target specific weed species while minimizing environmental impact.

Materials Science

Fluorinated compounds like this compound are increasingly used in developing advanced materials due to their thermal stability and chemical resistance.

Applications Include :

- Coatings : The compound’s properties make it ideal for producing durable coatings that resist corrosion and chemical degradation.

- Polymer Chemistry : It can be utilized as a monomer or additive in polymer synthesis, enhancing the performance characteristics of the resulting materials.

Future Research Directions

Ongoing research is expected to uncover further applications for this compound, particularly in:

- Fluorinated Materials : Exploring its potential in creating new materials with enhanced properties for electronics and coatings.

- Biological Interaction Studies : Investigating how this compound interacts with various biomolecules could reveal new therapeutic targets.

Mecanismo De Acción

The mechanism of action of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

- 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene

- Trifluoromethylated Benzene Derivatives

Comparison: 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene is unique due to the specific arrangement of difluoromethyl and trifluoromethyl groups on the benzene ring. This arrangement imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced reactivity, compared to other similar compounds .

Actividad Biológica

2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene, with the chemical formula C₈H₄F₆, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, examining its pharmacological properties, toxicological effects, and potential applications in various fields.

- Molecular Formula : C₈H₄F₆

- CAS Number : 1214334-37-8

- MDL Number : MFCD14698647

- Appearance : Typically available in a pureness of ≥95% .

Biological Activity Overview

The biological activity of this compound can be summarized in terms of its pharmacological effects, toxicity profiles, and metabolic pathways.

Toxicological Profile

Several studies have investigated the toxicological effects of related fluorinated compounds, providing insights into the potential risks associated with this compound:

- Acute Toxicity : Animal studies have shown that high doses can lead to significant toxicity. For instance, in a study involving rats, doses of 1000 mg/kg resulted in increased liver weights and nephropathy, with a reported NOAEL (No Observed Adverse Effect Level) of 10 mg/kg based on kidney effects .

- Chronic Exposure : Long-term exposure studies indicate potential adverse effects on reproductive systems and organ function. The compound has been observed to accumulate in adipose tissue and cause alterations in hematological parameters .

Metabolic Pathways

The metabolism of this compound is likely influenced by its structure. Related studies suggest that fluorinated compounds may undergo metabolic transformations that lead to the formation of glucuronides or mercapturic acid conjugates . These metabolites can be excreted via urine or feces, indicating possible detoxification pathways.

Study 1: Toxicity Assessment in Rats

In a controlled study, F344/N rats were administered varying doses of the compound via oral gavage. Observations included:

- Increased liver weights at doses ≥50 mg/kg.

- Dose-dependent nephropathy starting from doses of 50 mg/kg.

- Clinical signs included behavioral changes such as "burrowing in bedding" and reduced body weights at higher doses .

Study 2: Inhalation Toxicity

Another study assessed the inhalation toxicity of the compound in B6C3F1 mice. Mice were exposed to vapor concentrations ranging from 0 to 2000 ppm for six hours daily:

- Significant increases in relative liver weights were noted at higher concentrations.

- Changes in blood parameters were observed, including decreased leukocyte counts at elevated exposures .

Data Table: Summary of Toxicological Findings

| Study Type | Dose (mg/kg) | Observed Effects | NOAEL (mg/kg) |

|---|---|---|---|

| Oral Toxicity (Rats) | 10 | Minimal kidney effects | 10 |

| Oral Toxicity (Rats) | 50 | Increased liver weights | 50 |

| Inhalation Toxicity (Mice) | 125 | Decreased leukocyte count | 125 |

| Inhalation Toxicity (Mice) | 2000 | Significant organ weight changes | - |

Propiedades

IUPAC Name |

2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c9-6-2-1-4(8(12,13)14)3-5(6)7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTBPZRWGKUXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673323 | |

| Record name | 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214334-37-8 | |

| Record name | 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.